molecular formula C18H16O4 B101415 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one CAS No. 17623-64-2

4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one

カタログ番号 B101415
CAS番号: 17623-64-2
分子量: 296.3 g/mol
InChIキー: KAVQBRSBMDOUES-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one, also known as DMXAA, is a small molecule that has been extensively studied for its anti-cancer properties. It was first isolated from the Australian plant, Flaveria bidentis, and has since been synthesized in the laboratory. DMXAA has been shown to have potent anti-tumor activity in preclinical studies, and has undergone clinical trials as a cancer treatment.

作用機序

The exact mechanism of action of 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one is not fully understood. It is thought to activate the immune system, leading to the production of cytokines and chemokines that induce tumor necrosis. 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth.
Biochemical and physiological effects:
4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines and chemokines, which can lead to inflammation and immune system activation. 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one can also inhibit the formation of new blood vessels in tumors, which can limit their growth. In addition, 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one has been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.

実験室実験の利点と制限

One advantage of 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one for lab experiments is that it has been extensively studied and its anti-cancer properties are well-established. 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one is also relatively easy to synthesize in the laboratory. However, one limitation of 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one has not been approved for clinical use as a cancer treatment, which can limit its potential applications.

将来の方向性

There are a number of potential future directions for research on 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one. One area of interest is the development of new synthetic methods for 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one that are more efficient and cost-effective. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one treatment. Additionally, there is interest in combining 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one with other cancer treatments, such as immunotherapy, to enhance its anti-tumor activity. Finally, there is ongoing research to better understand the mechanism of action of 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one, which may lead to the development of new anti-cancer therapies.

合成法

4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one can be synthesized in the laboratory using a variety of methods. One common method involves the reaction of 3-methyl-2-buten-1-ol with 2,4-dihydroxybenzaldehyde, followed by cyclization to form 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one. Another method involves the reaction of 2,4-dihydroxybenzaldehyde with 3-methyl-2-butenyl magnesium bromide, followed by oxidation to form 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one.

科学的研究の応用

4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in preclinical studies. 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one has also been shown to enhance the anti-tumor activity of other cancer treatments, such as radiation therapy and chemotherapy. Clinical trials of 4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one as a cancer treatment have been conducted, but the results have been mixed.

特性

CAS番号

17623-64-2

製品名

4,8-Dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one

分子式

C18H16O4

分子量

296.3 g/mol

IUPAC名

4,8-dihydroxy-1-(3-methylbut-2-enyl)xanthen-9-one

InChI

InChI=1S/C18H16O4/c1-10(2)6-7-11-8-9-13(20)18-15(11)17(21)16-12(19)4-3-5-14(16)22-18/h3-6,8-9,19-20H,7H2,1-2H3

InChIキー

KAVQBRSBMDOUES-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=C(C=C1)O)OC3=CC=CC(=C3C2=O)O)C

正規SMILES

CC(=CCC1=C2C(=C(C=C1)O)OC3=CC=CC(=C3C2=O)O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。